3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride
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Overview
Description
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a benzylideneamino group, an oxo group, and a carbonyl chloride group attached to the imidazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of an imidazolidine derivative with benzylideneamine and a chlorinating agent. One common method includes the following steps:
Formation of Imidazolidine Derivative: The starting material, an imidazolidine derivative, is prepared by the cyclization of glyoxal and ammonia.
Benzylideneamine Addition: The imidazolidine derivative is then reacted with benzylideneamine under mild conditions to form the benzylideneamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzylideneamino group can be oxidized to form benzylideneimine derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols; conditions include mild temperatures and solvents like dichloromethane (CH2Cl2).
Reduction: Reagents like NaBH4 or LiAlH4; conditions include low temperatures and solvents like tetrahydrofuran (THF).
Oxidation: Reagents like H2O2 or KMnO4; conditions include room temperature and solvents like water or ethanol.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Hydroxyl Derivatives: Formed from reduction reactions.
Benzylideneimine Derivatives: Formed from oxidation reactions.
Scientific Research Applications
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share structural similarities with 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride.
Benzylidene Derivatives: Compounds containing the benzylidene group, such as benzylideneacetone, are also similar.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
61336-68-3 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
3-(benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H10ClN3O2/c12-10(16)14-6-7-15(11(14)17)13-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
RXOJYLHFJUHZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C(=O)Cl)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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